N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-donor and electron-acceptor properties, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiadiazole core or the acetylthiophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s electron-donor and electron-acceptor properties enable it to participate in redox reactions and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
Benzo[c][1,2,5]thiadiazole-4,7-dimethanol: Utilized in the synthesis of various organic compounds.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c1-9(18)12-6-5-10(21-12)7-8-15-23(19,20)13-4-2-3-11-14(13)17-22-16-11/h2-6,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNHPELVURKIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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